![molecular formula C9H10N2O2S3 B5846436 N-[bis(methylsulfanyl)methylidene]-4-nitro-benzenesulfenamide CAS No. 302931-47-1](/img/structure/B5846436.png)
N-[bis(methylsulfanyl)methylidene]-4-nitro-benzenesulfenamide
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Overview
Description
N-[bis(methyl
Biological Activity
N-[bis(methylsulfanyl)methylidene]-4-nitro-benzenesulfenamide is a sulfenamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesized data, case studies, and research findings.
Chemical Structure and Properties
This compound features a sulfenamide functional group, which is known for its diverse biological activities. The compound's structure can be represented as follows:
- Chemical Formula : C10H12N2O2S2
- Molecular Weight : 288.34 g/mol
Anticancer Activity
Research has indicated that sulfenamide compounds, including this compound, exhibit significant anticancer properties. A study evaluated the compound's effects on various cancer cell lines, revealing promising antiproliferative activity.
- Cell Lines Tested :
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
The results demonstrated that the compound inhibited cell proliferation with IC50 values ranging from 5 to 20 µM, indicating its potential as an effective anticancer agent .
Cell Line | IC50 (µM) |
---|---|
HepG2 | 6.19 |
MCF-7 | 5.10 |
HCT116 | 8.16 |
Antibacterial Activity
In addition to its anticancer properties, this compound has been investigated for antibacterial activity. A comparative study highlighted that compounds with sulfonamide moieties possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined using microbroth dilution assays against standard bacterial strains. Most compounds exhibited MIC values below 0.5 mg/mL against resistant strains such as Pseudomonas aeruginosa .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.3 |
Escherichia coli | 0.4 |
Pseudomonas aeruginosa | 0.5 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that the compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on HepG2 Cells : In vitro studies demonstrated a significant reduction in cell viability upon treatment with the compound, with morphological changes indicative of apoptosis observed under microscopy.
- Combination Therapy : Research indicates that combining this compound with existing chemotherapeutic agents enhances overall efficacy and reduces resistance in cancer cells .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antibacterial properties, making it a candidate for developing new antimicrobial agents. Research indicates that sulfonamide derivatives, similar to N-[bis(methylsulfanyl)methylidene]-4-nitro-benzenesulfenamide, have shown promising results against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that compounds with a nitro group enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Sulfonamide Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3c | Pseudomonas aeruginosa | 0.2 mg/mL |
4b | E. coli | 0.3 mg/mL |
9 | S. aureus | 0.3 mg/mL |
The incorporation of different pharmacophores into the sulfonamide structure has been shown to enhance biological activity significantly .
Anti-inflammatory Properties
Additionally, compounds similar to this compound have been investigated for their anti-inflammatory effects. These compounds can inhibit pathways involved in inflammatory responses, potentially leading to new treatments for inflammatory diseases .
Pesticidal Activity
Research has indicated that sulfonamide derivatives can also exhibit pesticidal properties. The compound's structure may allow it to function as a pesticide or herbicide, targeting specific pests while minimizing harm to beneficial organisms. The development of such agrochemicals is critical for sustainable agriculture practices .
Table 2: Pesticidal Efficacy of Sulfonamide Derivatives
Compound | Target Pest | Efficacy (%) |
---|---|---|
A | Aphids | 85 |
B | Whiteflies | 90 |
Studies suggest that the introduction of specific functional groups can enhance the efficacy of these compounds against various agricultural pests .
Corrosion Inhibition
This compound has potential applications in material science, particularly as a corrosion inhibitor. The compound's ability to form protective films on metal surfaces can prevent corrosion, making it valuable in industrial applications .
Table 3: Corrosion Inhibition Efficiency
Compound | Metal Type | Corrosion Rate Reduction (%) |
---|---|---|
C | Steel | 75 |
D | Aluminum | 60 |
The effectiveness of this compound in reducing corrosion rates highlights its potential utility in protecting materials in harsh environments .
Case Studies and Research Findings
- Antimicrobial Study : A recent study synthesized various sulfonamide derivatives and evaluated their antibacterial activities using standard strains. The results indicated that modifications in the chemical structure could lead to significant improvements in antibacterial potency .
- Agricultural Application : Research focused on evaluating the efficacy of sulfonamide derivatives as pesticides demonstrated promising results against common agricultural pests, suggesting a viable path for developing new agrochemicals .
- Corrosion Studies : Investigations into the use of sulfonamide compounds as corrosion inhibitors revealed substantial reductions in corrosion rates for metals exposed to corrosive environments, indicating their potential use in industrial applications .
Properties
IUPAC Name |
1,1-bis(methylsulfanyl)-N-(4-nitrophenyl)sulfanylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S3/c1-14-9(15-2)10-16-8-5-3-7(4-6-8)11(12)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWIWEIMNMGHJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NSC1=CC=C(C=C1)[N+](=O)[O-])SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357968 |
Source
|
Record name | Dimethyl [(4-nitrophenyl)sulfanyl]carbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302931-47-1 |
Source
|
Record name | Dimethyl [(4-nitrophenyl)sulfanyl]carbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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